CID 171035648
Description
While direct structural or experimental data for this CID are absent in the provided sources, the methodology for characterizing and comparing similar compounds can be inferred from analogous cases in the evidence. For example, compounds like taurocholic acid (CID 6675) and betulin-derived inhibitors (CID 72326, 64971) are described with structural overlays, GC-MS chromatograms, and physicochemical properties in Figures 1 and 8 . Such analyses typically include molecular weight, solubility, and bioactivity metrics, as seen in CAS No. 1046861-20-4 (CID 53216313) and CAS No. 918538-05-3, which list logP, GI absorption, and synthetic pathways .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
InChI |
InChI=1S/C14H11NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-6,8H,1-2H3 |
InChI Key |
WWAVARZBTPTXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C=C2C(=C3C=CC=CC3=NC2=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 171035648 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.
Step 3: Final purification through crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction conditions is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 171035648 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 171035648 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 171035648 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and kinetics are essential for understanding its mode of action.
Comparison with Similar Compounds
Structural Similarity
Structural analogs are identified via PubChem similarity scores (0–1 scale). For instance:
- CAS No. 1046861-20-4 (CID 53216313) has analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity: 0.87) and (6-Bromo-2,3-dichlorophenyl)boronic acid (0.86) .
- CAS No. 918538-05-3 shares 0.98 similarity with 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, suggesting near-identical core structures .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Key metrics include logP (lipophilicity), TPSA (polar surface area), and solubility:
- CAS No. 1701-57-1 (CID 576503): logP = 2.75 (SILICOS-IT), TPSA = 12.03 Ų, high BBB permeability .
- CAS No. 7254-19-5 (CID 252137): Solubility = 0.052 mg/mL, CYP1A2 inhibition .
Table 2: Physicochemical Profiles
| Compound (CID) | logP (XLOGP3) | TPSA (Ų) | Solubility (mg/mL) | BBB Permeability |
|---|---|---|---|---|
| Taurolithocholic acid (439763) | 2.13 | 67.15 | 0.249 | Yes |
| CAS 1761-61-1 (72863) | 2.85 | 40.46 | 0.687 | No |
Table 3: Bioactivity Comparison
| Compound (CID) | Target/Pathway | IC₅₀/EC₅₀ | Key Interactions |
|---|---|---|---|
| Ginkgolic acid 17:1 (5469634) | Bile acid transporters | 8.2 μM | Hydrophobic binding |
| Irbesartan (3749) | OATP1B1/1B3 | 12.4 μM | Steric hindrance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
